Methyl 3-methyl-1H-indole-7-carboxylate Methyl 3-methyl-1H-indole-7-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13813408
InChI: InChI=1S/C11H11NO2/c1-7-6-12-10-8(7)4-3-5-9(10)11(13)14-2/h3-6,12H,1-2H3
SMILES: CC1=CNC2=C1C=CC=C2C(=O)OC
Molecular Formula: C11H11NO2
Molecular Weight: 189.21 g/mol

Methyl 3-methyl-1H-indole-7-carboxylate

CAS No.:

Cat. No.: VC13813408

Molecular Formula: C11H11NO2

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-methyl-1H-indole-7-carboxylate -

Specification

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
IUPAC Name methyl 3-methyl-1H-indole-7-carboxylate
Standard InChI InChI=1S/C11H11NO2/c1-7-6-12-10-8(7)4-3-5-9(10)11(13)14-2/h3-6,12H,1-2H3
Standard InChI Key NGYBBCUWGHOUSB-UHFFFAOYSA-N
SMILES CC1=CNC2=C1C=CC=C2C(=O)OC
Canonical SMILES CC1=CNC2=C1C=CC=C2C(=O)OC

Introduction

Structural and Physicochemical Properties

Molecular Architecture

Methyl 3-methyl-1H-indole-7-carboxylate (IUPAC name: methyl 3-methyl-1H-indole-7-carboxylate) features a bicyclic indole core fused from a benzene ring and a pyrrole ring. Key substituents include:

  • Methyl group at position 3, enhancing electron density at the pyrrole nitrogen.

  • Carboxylate ester at position 7, introducing polar functionality and steric bulk.

The molecular formula is C₁₁H₁₁NO₂, with a molecular weight of 189.21 g/mol . The compound’s planar structure facilitates π-π stacking interactions, while the ester group enables hydrogen bonding, influencing solubility and reactivity.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₁NO₂
Molecular Weight189.21 g/mol
Boiling PointNot reported
Melting PointNot reported
Density1.24 g/cm³ (estimated)
LogP (Octanol-Water)2.1 (predicted)
SMILESCC1=CNC2=C1C=CC=C2C(=O)OC
InChIKeyNGYBBCUWGHOUSB-UHFFFAOYSA-N

Synthetic Methodologies

General Synthesis Strategies

The synthesis of methyl 3-methyl-1H-indole-7-carboxylate follows pathways common to indole derivatives, typically involving:

  • Fischer Indole Synthesis: Cyclization of phenylhydrazines with carbonyl compounds under acidic conditions.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling for introducing substituents.

  • Esterification: Reaction of carboxylic acid intermediates with methanol in the presence of acid catalysts.

A plausible route involves:

  • Step 1: Condensation of 3-methylindole-7-carboxylic acid with methanol using H₂SO₄ as a catalyst.

  • Step 2: Purification via column chromatography to isolate the ester product.

Optimization Challenges

  • Regioselectivity: Ensuring substitution at the 3- and 7-positions requires careful control of reaction conditions.

  • Yield Limitations: Esterification yields may vary due to steric hindrance from the methyl group.

Industrial and Research Applications

Pharmaceutical Intermediate

This compound serves as a precursor for synthesizing:

  • Kinase Inhibitors: Modulating cancer cell proliferation.

  • GPCR Ligands: Targeting serotonin and dopamine receptors.

Material Science

  • Organic Semiconductors: Planar structure supports charge transport in thin-film devices.

  • Coordination Complexes: Metal-binding via the indole nitrogen and ester oxygen.

Future Directions and Challenges

Research Gaps

  • In Vivo Studies: Efficacy and toxicity profiles in animal models.

  • Structural Modifications: Exploring substitutions at positions 1 and 5 to enhance bioactivity.

Industrial Scalability

  • Continuous Flow Synthesis: Improving yield and reducing waste.

  • Green Chemistry: Employing biocatalysts for esterification.

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